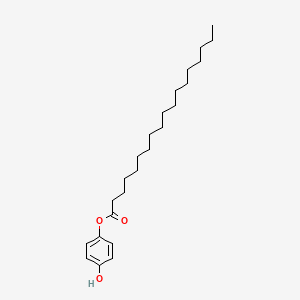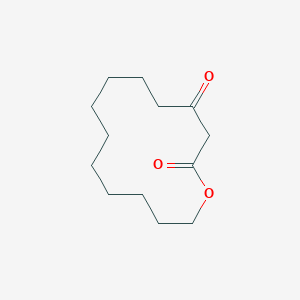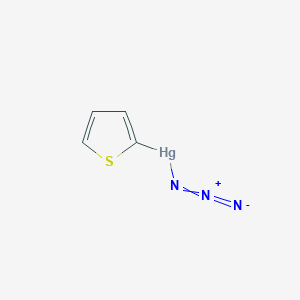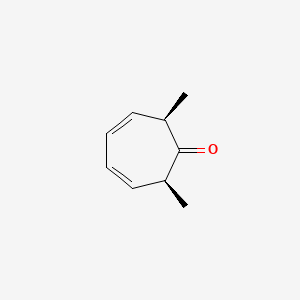
Octadecanoic acid, 4-hydroxyphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecanoic acid, 4-hydroxyphenyl ester, also known as 4-hydroxyphenyl octadecanoate, is an ester derived from octadecanoic acid (stearic acid) and 4-hydroxyphenol (hydroquinone). This compound is part of a broader class of esters, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octadecanoic acid, 4-hydroxyphenyl ester typically involves the esterification reaction between octadecanoic acid and 4-hydroxyphenol. This reaction can be catalyzed by acidic catalysts such as concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. Industrial processes may also incorporate continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecanoic acid, 4-hydroxyphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and 4-hydroxyphenol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products
Hydrolysis: Octadecanoic acid and 4-hydroxyphenol.
Reduction: Octadecanol and 4-hydroxyphenol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Octadecanoic acid, 4-hydroxyphenyl ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its favorable physical and chemical properties.
Mécanisme D'action
The mechanism of action of octadecanoic acid, 4-hydroxyphenyl ester involves its interaction with biological membranes and enzymes. The ester can be hydrolyzed by esterases, releasing octadecanoic acid and 4-hydroxyphenol, which can then exert their respective biological effects. Octadecanoic acid is known to interact with lipid membranes, while 4-hydroxyphenol can act as an antioxidant by scavenging free radicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanoic acid, 4-nitrophenyl ester: Similar in structure but contains a nitro group instead of a hydroxyl group.
Hexadecanoic acid, 4-hydroxyphenyl ester: Similar ester but derived from hexadecanoic acid (palmitic acid) instead of octadecanoic acid.
Octadecanoic acid, 4-methoxyphenyl ester: Similar ester but contains a methoxy group instead of a hydroxyl group.
Uniqueness
Octadecanoic acid, 4-hydroxyphenyl ester is unique due to the presence of the hydroxyl group on the phenyl ring, which imparts distinct chemical and biological properties. This hydroxyl group can participate in hydrogen bonding and other interactions, making the compound more versatile in various applications compared to its analogs.
Propriétés
| 83791-09-7 | |
Formule moléculaire |
C24H40O3 |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
(4-hydroxyphenyl) octadecanoate |
InChI |
InChI=1S/C24H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)27-23-20-18-22(25)19-21-23/h18-21,25H,2-17H2,1H3 |
Clé InChI |
JHWBCIGUQCXQFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)

![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)


![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
